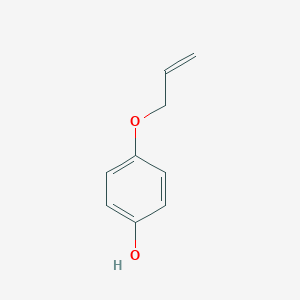
4-(烯丙氧基)苯酚
描述
Synthesis Analysis
The synthesis of 4-(Allyloxy)phenol involves a reaction with Amberlyst-15 at 100°C for 6 hours . The yield of this reaction is approximately 70% .Molecular Structure Analysis
The molecular structure of 4-(Allyloxy)phenol consists of an aromatic ring bearing one hydroxyl group and one allyloxy group . The InChI representation of the molecule isInChI=1S/C9H10O2/c1-2-7-11-9-5-3-8 (10)4-6-9/h2-6,10H,1,7H2 . Chemical Reactions Analysis
While specific chemical reactions involving 4-(Allyloxy)phenol are not detailed in the search results, phenolic compounds in general are known for their antioxidant properties . They can participate in reactions that eliminate free radicals and chelate metals .Physical And Chemical Properties Analysis
4-(Allyloxy)phenol has several computed properties. It has a molecular weight of 150.17 g/mol, a XLogP3 value of 2.6, and a topological polar surface area of 29.5 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学研究应用
High-Temperature Performance of Lithium-Ion Batteries
- Summary of Application: 4-(Allyloxy)phenol is used as a multi-functional electrolyte additive in lithium-ion batteries. It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species .
- Methods of Application: Radical copolymerization of vinylene carbonate (VC) with 4-(Allyloxy)phenol via electrochemical initiation creates a spatially deformable polymeric SEI on the Si/C-graphite (SiG-C) anode with large volume changes during cycling .
- Results or Outcomes: The combined use of VC and 4-(Allyloxy)phenol allows capacity retention of 72.5% with a high capacity of 143.5 mAh g −1 after 300 cycles at 45°C .
Insulation for High-Voltage Direct Current (HVDC) Cables
- Summary of Application: 4-(Allyloxy)phenol is grafted onto polypropylene (PP) via melt grafting to improve its electrical properties, making it a promising material for eco-friendly high-voltage direct current (HVDC) cable insulation .
- Methods of Application: The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied, and the optimal grafting conditions were determined .
- Results or Outcomes: The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .
Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline
- Summary of Application: A four-step protocol is used to produce 3-allyl-2-(allyloxy)-5-bromoaniline from commercially available 2-allylphenol .
- Methods of Application: The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .
- Results or Outcomes: The protocol successfully produced 3-allyl-2-(allyloxy)-5-bromoaniline .
安全和危害
The safety data sheet for 4-(Allyloxy)phenol suggests that it should be handled with care . It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . In case of contact, it is advised to rinse with pure water for at least 15 minutes and consult a doctor .
未来方向
4-(Allyloxy)phenol has been used as a multi-functional electrolyte additive in the development of high-energy lithium-ion cells . It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This suggests potential future applications in the field of energy storage .
属性
IUPAC Name |
4-prop-2-enoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCOONECNWDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364887 | |
| Record name | 4-(allyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)phenol | |
CAS RN |
6411-34-3 | |
| Record name | 4-(allyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


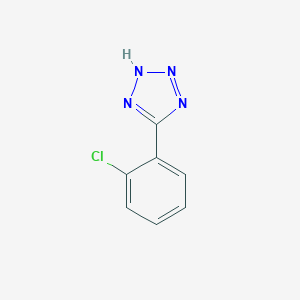
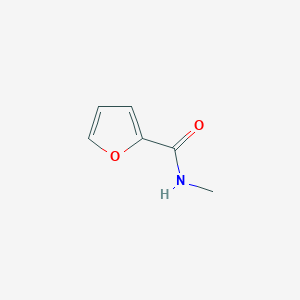
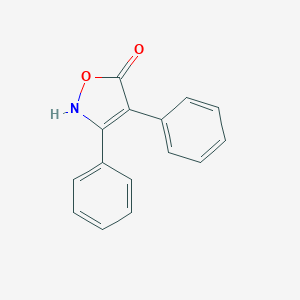
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
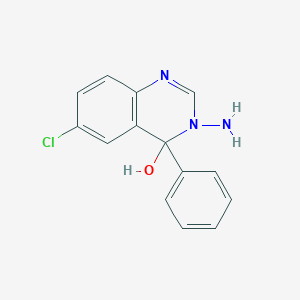
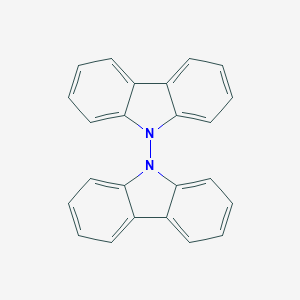
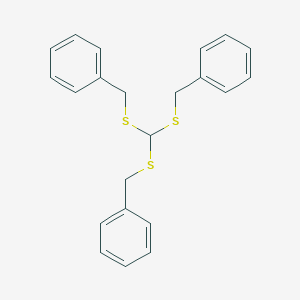
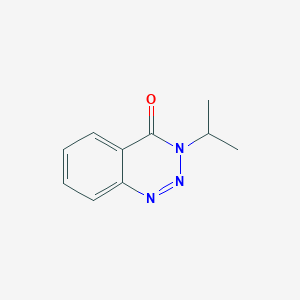




![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)